Trachelogenin

描述

Trachelogenin is a naturally occurring lignan, a type of polyphenolic compound, found in various plant species, particularly in the genus Trachelospermum. It has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and osteoprotective effects .

准备方法

Synthetic Routes and Reaction Conditions: Trachelogenin can be synthesized through several chemical routes. One common method involves the oxidative coupling of coniferyl alcohol derivatives. This process typically requires the use of oxidizing agents such as silver oxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from Trachelospermum jasminoides. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

化学反应分析

Types of Reactions: Trachelogenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly involving the methoxy groups, can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Silver oxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted lignans .

科学研究应用

Pharmacological Applications

1.1 Antiviral Activity Against Hepatitis C Virus

Trachelogenin has been identified as a potent inhibitor of hepatitis C virus (HCV) entry. Research indicates that it interferes with the interaction between the HCV glycoprotein E2 and the host entry factor CD81, which is crucial for viral entry. This mechanism allows this compound to block HCV infection without affecting viral replication or release, making it a potential candidate for inclusion in combination therapies for HCV treatment .

1.2 Anti-Inflammatory Properties

Studies have demonstrated that this compound can enhance intestinal barrier function by increasing the expression of tight-junction proteins such as occludin. This property suggests its potential use in treating inflammatory bowel diseases and food allergies by reducing allergen permeation through the intestinal lining .

1.3 Neuroprotective Effects

This compound has shown promise in neuroprotection through its action on AMPA/kainate receptors in the brain. In ex vivo studies using rat brain slices, this compound exhibited a significant dose-dependent decrease in synaptic activity, suggesting its potential role as a neuroprotective agent .

Nutritional and Dietary Applications

2.1 Bone Health

Research indicates that this compound can stimulate the proliferation and differentiation of osteoblastic cells, which are crucial for bone formation. In vitro studies have shown that it significantly enhances cell activity compared to traditional compounds like estradiol, indicating its potential use in preventing osteoporosis and promoting bone health .

2.2 Antioxidant Properties

This compound has been recognized for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a candidate for dietary supplements aimed at enhancing overall health and longevity .

Case Studies and Research Findings

作用机制

Trachelogenin is structurally and functionally similar to other lignans such as arctigenin and matairesinol. it is unique in its dual mechanism of action in osteoarthritis treatment, combining both osteoclastogenesis inhibition and chondrocyte survival enhancement .

相似化合物的比较

Arctigenin: Known for its anti-inflammatory and anti-tumor properties.

Matairesinol: Exhibits antioxidant and anti-cancer activities.

Nortrachelogenin: Another lignan with similar biological activities.

生物活性

Trachelogenin is a dibenzylbutyrolactone-type lignan predominantly isolated from various plant sources, including Cirsium arvense and Trachelospermum asiaticum. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. This article compiles recent findings from various studies to present a comprehensive overview of the biological activity of this compound.

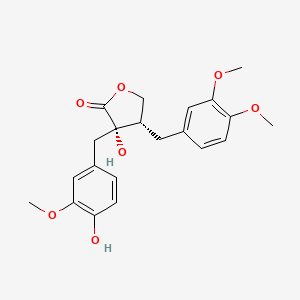

Chemical Structure and Properties

This compound's structure consists of a five-membered lactone ring with specific hydroxyl and methoxy substitutions that influence its biological activity. The variations in the arrangement of phenolic hydroxyl groups are critical for its pharmacological effects, as demonstrated in comparative studies with related compounds like arctigenin and matairesinol.

Neuroprotective Effects

Recent studies have shown that this compound exhibits significant neuroprotective properties. In an ex vivo study involving rat brain slices, this compound was found to decrease the amplitude of hippocampal population spikes (POPS) and the slope of excitatory postsynaptic potentials (EPSPs) in a dose-dependent manner. Specifically, at concentrations of 0.5 µM, 10 µM, and 20 µM, its effects were comparable to those of arctigenin, suggesting a potent antiglutamatergic activity that may be beneficial in neurodegenerative conditions .

Anticancer Potential

This compound has also been evaluated for its cytotoxic activity against various cancer cell lines. In vitro studies indicated that this compound demonstrated preferential cytotoxicity towards human pancreatic cancer cells (PANC-1), with a concentration-dependent response. The compound exhibited a PC50 value of approximately 5.85 µM, highlighting its potential as an anticancer agent .

Gastrointestinal Effects

Research has indicated that this compound can influence gastrointestinal motility. It has been shown to decrease the frequency and amplitude of intestinal contractions in isolated rat ileum preparations, potentially through the blockade of L-type calcium ion channels. This mechanism may contribute to its therapeutic potential in treating gastrointestinal disorders .

Comparative Activity with Related Compounds

A comparative analysis of this compound with other lignans such as arctigenin and matairesinol reveals distinct differences in their biological activities. While all three compounds exhibit neuroprotective effects, this compound has been identified as having higher potency compared to arctigenin in inhibiting glutamate receptors .

| Compound | Neuroprotective Activity | Cytotoxic Activity (PC50 µM) | Gastrointestinal Motility Effect |

|---|---|---|---|

| This compound | High | 5.85 | Decreases contractions |

| Arctigenin | Moderate | 6.82 | Decreases contractions |

| Matairesinol | Low | Not significant | No significant effect |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Neuroprotection : this compound inhibits AMPA and kainate receptors, which are implicated in excitotoxicity and neurodegeneration.

- Cytotoxicity : It may induce apoptosis in cancer cells through the modulation of key signaling pathways such as Akt.

- Gastrointestinal Regulation : The blockade of calcium channels suggests a direct effect on smooth muscle contractility.

Case Studies

- Neuroprotective Study : An ex vivo study demonstrated that this compound significantly reduced synaptic activity in the CA1 region of rat hippocampus, indicating its potential role in neuroprotection against excitotoxic damage .

- Cancer Cell Study : In vitro experiments highlighted this compound's preferential cytotoxicity towards PANC-1 cells under nutrient-deprived conditions, suggesting its utility in targeting cancer metabolism .

- Gastrointestinal Motility Study : Research indicated that this compound effectively decreased ileum motility in rat models, pointing towards its possible application in treating motility disorders .

属性

IUPAC Name |

(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVZKLQNMNKWSB-BTYIYWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187799 | |

| Record name | Trachelogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34209-69-3 | |

| Record name | (-)-Trachelogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34209-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trachelogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trachelogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRACHELOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379VHZ3K1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。